molecular formula C12H18 B13797300 (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene

(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene

Cat. No.: B13797300
M. Wt: 162.27 g/mol
InChI Key: BHHLUTJBCGPXTM-CMPLNLGQSA-N
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Description

(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene is a compound characterized by its fused bicyclic structure containing a propan-2-yl group. This compound exhibits stereoisomerism, specifically of the (3aR,7aR) configuration. It is commonly used as a precursor in organic synthesis reactions due to its versatile chemical properties. This compound finds applications in the production of various pharmaceuticals, agrochemicals, and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene involves several steps. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in different chemical reactions.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It serves as a model compound for understanding the behavior of similar bicyclic structures in biological systems.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their antibacterial, antifungal, and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its derivatives are employed in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways that regulate various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene lies in its specific stereochemistry and the presence of the propan-2-yl group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene

InChI

InChI=1S/C12H18/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9-10,12H,4,6,8H2,1-2H3/t10-,12+/m0/s1

InChI Key

BHHLUTJBCGPXTM-CMPLNLGQSA-N

Isomeric SMILES

CC(C)C1=CC=C[C@@H]2[C@H]1CCC2

Canonical SMILES

CC(C)C1=CC=CC2C1CCC2

Origin of Product

United States

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